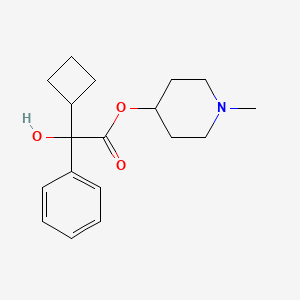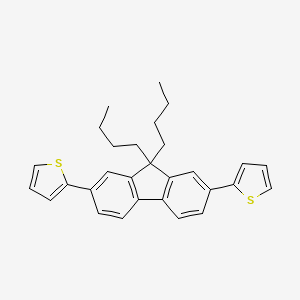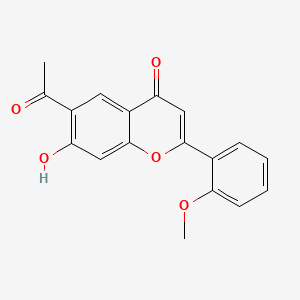![molecular formula C9H10ClNO B14171776 3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine CAS No. 1196151-68-4](/img/structure/B14171776.png)
3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine is an organic compound with a unique structure that combines a pyridine ring with a pyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine typically involves multiple steps. One common method starts with the preparation of 3-methylpyridine, which is then oxidized to 3-picolinic acid using potassium permanganate. The 3-picolinic acid is then esterified with methanol to form methyl pyridine-3-carboxylate. This ester is subsequently reduced to 3-pyridinemethanol, which is then reacted with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a wide range of derivatives with different functional groups.
科学的研究の応用
3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism of action of 3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with proteins or DNA. This can result in various biological effects, depending on the specific targets and pathways involved.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)pyridine: This compound is structurally similar but lacks the pyran ring.
4-(Chloromethyl)pyridine: Another similar compound with the chloromethyl group at a different position on the pyridine ring.
2-(Chloromethyl)pyridine: Similar structure with the chloromethyl group at the 2-position.
Uniqueness
3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine is unique due to the presence of both pyridine and pyran rings, which can impart distinct chemical and biological properties. This dual-ring structure can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
1196151-68-4 |
|---|---|
分子式 |
C9H10ClNO |
分子量 |
183.63 g/mol |
IUPAC名 |
3-(chloromethyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine |
InChI |
InChI=1S/C9H10ClNO/c10-4-7-3-8-6-12-2-1-9(8)11-5-7/h3,5H,1-2,4,6H2 |
InChIキー |
YFQRMFOZRUTBFV-UHFFFAOYSA-N |
正規SMILES |
C1COCC2=C1N=CC(=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14171695.png)
![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B14171712.png)
![trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate](/img/structure/B14171733.png)

![11-benzyl-5-benzylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14171747.png)

![N-(3-methylpyridin-2-yl)-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B14171753.png)
![2-Propenoic acid, 3-[4-(pentyloxy)phenyl]-, 4-nitrophenyl ester, (E)-](/img/structure/B14171760.png)


![2-Thiazolecarboxylic acid, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B14171781.png)
![2-[4-[2-(3,4-Dimethoxyphenyl)ethylamino]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl]ethanol](/img/structure/B14171787.png)
![14H-Dibenzo[a,h]phenothiazine, 14-methyl-](/img/structure/B14171792.png)
![(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14171794.png)
